3-Chlorobenzoic anhydride
Description
Unique Aspects of Halogenated Aromatic Anhydrides in Chemical Transformations
The presence of a halogen atom on the aromatic ring of an anhydride (B1165640), as in 3-chlorobenzoic anhydride, significantly influences its chemical behavior. cymitquimica.com Halogens are electronegative atoms that exert a powerful electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbons. This enhanced electrophilicity makes the anhydride more reactive toward nucleophiles compared to its non-halogenated analog, benzoic anhydride.
The position of the halogen is also critical. In this compound, the chlorine is at the meta position. This placement means its electron-withdrawing inductive effect dominates, without the counteracting electron-donating resonance effect that would be observed from ortho or para positions. This modification of the electronic properties of the aromatic ring is a key strategy in organic synthesis. mt.com
Furthermore, the carbon-halogen bond itself can be a site for further chemical modification. While the C-Cl bond in 3-chlorobenzoic acid is relatively unreactive to nucleophilic substitution, it can participate in various metal-catalyzed cross-coupling reactions. mt.comchemicalbook.com This dual functionality—an active acylating agent and a site for potential cross-coupling—makes halogenated aromatic anhydrides like this compound valuable intermediates for constructing complex molecules, including pharmaceuticals and agrochemicals. lookchem.comacs.org
Current Research Frontiers in Anhydride Chemistry Pertinent to this compound
The field of anhydride chemistry continues to evolve, with researchers exploring new synthetic methods and applications. Several current frontiers are relevant to compounds like this compound.
One major area of research is the development of novel catalytic systems to improve the efficiency and selectivity of anhydride reactions. This includes the use of N-heterocyclic carbenes (NHCs) to catalyze the transformation of saturated carboxylic anhydrides. rsc.org Another advancement is the use of earth-abundant metals in catalysis; for instance, nickel-catalyzed methods are being developed for the decarbonylative thioetherification of carboxylic acids, which proceed via an in-situ generated mixed anhydride intermediate. nsf.gov Furthermore, light-mediated, copper-catalyzed processes are emerging for the synthesis of symmetric anhydrides directly from alkyl halides, offering a more sustainable approach. acs.org
Anhydrides are also being employed as building blocks for advanced materials. For example, derivatives of maleic anhydride have been used to synthesize new classes of liquid crystalline materials with unique mesomorphic and optical properties. frontiersin.org This highlights the potential for using the structural motifs of anhydrides to create functional materials.
In the biomedical field, anhydrides are being designed as pH-responsive linkers. Recent studies have focused on linkers based on 2-propionic-3-methylmaleic anhydride, which can reversibly conjugate with amine-functionalized molecules. rsc.org This pH-sensitivity is highly desirable for creating drug delivery systems that release their payload in specific physiological environments, such as the acidic microenvironment of a tumor. rsc.org These research avenues underscore the ongoing innovation in anhydride chemistry and suggest potential new applications for specialized reagents like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorobenzoyl) 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-5-1-3-9(7-11)13(17)19-14(18)10-4-2-6-12(16)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKFGMYMWGERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343088 | |
| Record name | m-chlorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30070-63-4 | |
| Record name | m-chlorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chlorobenzoic Anhydride
Dehydration Coupling Strategies
The formation of 3-chlorobenzoic anhydride (B1165640) via the dehydration of 3-chlorobenzoic acid can be accomplished using a variety of reagents that activate the carboxylic acid functionality, facilitating the intermolecular removal of water.
Carboxylic Acid Activation with Phosphine-Based Reagents (e.g., Triphenylphosphine (B44618) Oxide/Oxaloyl Chloride System)
A highly efficient method for the synthesis of symmetric carboxylic anhydrides involves the use of a triphenylphosphine oxide (TPPO) and oxalyl chloride system. acs.orgnih.gov This approach proceeds under mild and neutral conditions, offering high yields. acs.orgnih.gov The reaction is believed to proceed through the formation of a potent reactive intermediate, Ph₃PCl₂, from the reaction of TPPO and oxalyl chloride. acs.orgnih.gov This intermediate activates the carboxylic acid, which is then susceptible to nucleophilic attack by a carboxylate ion.
The general procedure involves mixing triphenylphosphine oxide and oxalyl chloride in a suitable solvent, such as acetonitrile (B52724), followed by the sequential addition of the carboxylic acid (3-chlorobenzoic acid) and a base, like triethylamine, at room temperature. acs.orgtmc.edu While the synthesis of 3-chlorobenzoic anhydride itself is not explicitly detailed, the synthesis of the analogous p-chlorobenzoic anhydride using this method resulted in a yield of 80%. researchgate.netresearchgate.net The slightly lower yield for the chloro-substituted anhydride compared to derivatives with electron-donating groups is attributed to the reduced nucleophilicity of the corresponding carboxylate ion. researchgate.net
Table 1: Optimized Reaction Conditions for Anhydride Synthesis using TPPO/(COCl)₂ System acs.orgtmc.edu
| Parameter | Condition |
| TPPO (equiv) | 1 |
| (COCl)₂ (equiv) | 1.3 |
| Carboxylic Acid (equiv) | 1 |
| Triethylamine (equiv) | 1 |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Time | 1 hour |
Utilization of Sulfonyl Chlorides in Anhydride Formation (e.g., p-Toluenesulfonyl Chloride under Ultrasound Irradiation)
A convenient and efficient method for the synthesis of carboxylic anhydrides utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, with the reaction rate often enhanced by ultrasound irradiation. researchgate.net This method offers advantages such as mild reaction conditions, high yields, and simple procedures. researchgate.net The reaction involves the formation of a mixed sulfonic-carboxylic anhydride intermediate, which then reacts with another molecule of the carboxylate to furnish the desired symmetric anhydride.
For the synthesis of the related 2-chlorobenzoic anhydride, the reaction of 2-chlorobenzoic acid with p-toluenesulfonyl chloride was carried out in acetonitrile with potassium carbonate as the base. researchgate.net The use of ultrasound irradiation has been shown to reduce reaction times and, in some cases, improve yields compared to conventional stirring. researchgate.net
Table 2: Synthesis of 2-Chlorobenzoic Anhydride using TsCl researchgate.net
| Reactants | Conditions | Yield (%) |
| 2-Chlorobenzoic acid, TsCl, K₂CO₃ | Acetonitrile, Ultrasound | 50 |
Application of Conventional Dehydrating Agents (e.g., Thionyl Chloride, Dicyclohexylcarbodiimide)
Traditional dehydrating agents remain a staple in the synthesis of acid anhydrides. Thionyl chloride (SOCl₂) is commonly employed to convert carboxylic acids into their corresponding acyl chlorides. orgsyn.org For instance, 3-chlorobenzoyl chloride can be prepared by reacting 3-chlorobenzoic acid with an excess of thionyl chloride, often with gentle heating. The resulting acyl chloride is a key intermediate for anhydride synthesis, as discussed in section 2.2.
Dicyclohexylcarbodiimide (DCC) is another widely used coupling agent that facilitates the dehydration of carboxylic acids to form anhydrides. nih.govlookchem.com The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate can then be attacked by a second molecule of the carboxylic acid to yield the anhydride and dicyclohexylurea (DCU), a byproduct that precipitates from many organic solvents, simplifying purification. lookchem.comcreative-peptides.com This method is particularly valued in peptide synthesis but is equally applicable to the formation of simple anhydrides. lookchem.comcreative-peptides.com
Acyl Halide Condensation Routes
The reaction between an acyl halide and a carboxylate source is a fundamental and reliable method for preparing acid anhydrides.
Reaction of 3-Chlorobenzoyl Chloride with Carboxylate Salts
One of the most direct methods for synthesizing this compound is the reaction of 3-chlorobenzoyl chloride with a salt of 3-chlorobenzoic acid, such as sodium 3-chlorobenzoate (B1228886). nih.govtmc.edu This reaction, a classic example of nucleophilic acyl substitution, is typically straightforward and high-yielding. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. Patents describing related chemical processes mention the use of m-chlorobenzoic acid anhydride, implying its synthesis through such established routes. google.com
Pyridine-Promoted Condensation (e.g., Analogous to para-Chlorobenzoic Anhydride Synthesis)
Pyridine (B92270) can be used to promote the self-condensation of acyl chlorides to form symmetric anhydrides. A well-documented procedure exists for the synthesis of p-chlorobenzoic anhydride, which serves as an excellent model for the synthesis of its meta-isomer. orgsyn.org In this method, p-chlorobenzoyl chloride is warmed with pyridine. orgsyn.org Pyridine likely forms an acylpyridinium salt intermediate, which is a highly activated acylating agent. This intermediate is then attacked by another molecule of the acyl chloride or trace water followed by the acid, ultimately leading to the anhydride. The reaction is typically quenched by pouring the mixture into an acidic aqueous solution to precipitate the anhydride and dissolve the pyridine hydrochloride byproduct. orgsyn.org This method is notable for its high efficiency, with reported yields for p-chlorobenzoic anhydride between 96-98%. orgsyn.org
Table 3: Pyridine-Promoted Synthesis of p-Chlorobenzoic Anhydride orgsyn.org
| Reactants | Conditions | Yield (%) |
| p-Chlorobenzoyl chloride, Pyridine | Warm on steam bath (5 min), then quench with HCl/ice | 96-98 |
Oxidative Cross-Coupling Approaches (from Aldehyde or Alcohol Precursors)
A notable method for synthesizing anhydrides, including this compound, involves the oxidative cross-coupling of aldehydes or alcohols. sci-hub.se This approach offers a direct route to the anhydride functionality. One documented procedure details the synthesis of this compound from the corresponding aldehyde. The reaction yielded a white solid with a melting point of 94–96 °C. sci-hub.se
Another variation of this methodology starts from benzylic alcohols. rsc.org In this process, the alcohol is treated with trichloroisocyanuric acid (TCCA) in dichloromethane (B109758), followed by the addition of the corresponding carboxylic acid and triethylamine. rsc.org This method has been successfully applied to produce this compound in a 64% yield. sci-hub.sersc.org
Table 1: Oxidative Cross-Coupling for this compound Synthesis
| Starting Material | Reagents | Yield | Melting Point |
|---|---|---|---|
| 3-Chlorobenzaldehyde | TCCA, 3-Chlorobenzoic acid, NEt₃ | 64% | 94-96 °C |
Note: The table is based on data from a study on the synthesis of various anhydrides via oxidative cross-coupling. sci-hub.sersc.org
Synthesis of Mixed Anhydride Derivatives Incorporating 3-Chlorobenzoic Acid Moiety (e.g., 3-Chlorobenzoic 4-Phenoxybenzoic Peroxyanhydride)
Mixed anhydrides containing the 3-chlorobenzoic acid moiety have been synthesized for various applications. A prominent example is the synthesis of 3-chlorobenzoic 4-phenoxybenzoic peroxyanhydride. orgsyn.orgorgsyn.org This compound is prepared from 4-phenoxybenzoyl chloride and 3-chloroperoxybenzoic acid. orgsyn.orgorgsyn.org The crude peroxyanhydride is often used directly in subsequent steps without further purification. orgsyn.orgorgsyn.org
The synthesis of mixed carboxylic-palmitic anhydrides has also been explored, with 4-chlorobenzoic palmitic anhydride being a notable example due to its reactivity and selectivity in the preparation of palmitic acid esters. jst.go.jp These examples demonstrate the versatility of 3-chlorobenzoic acid in forming mixed anhydride structures with other carboxylic acids or their derivatives. orgsyn.orgorgsyn.orgjst.go.jp
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for chemical compounds, including this compound. rsc.orgajrconline.org
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. um-palembang.ac.idprimescholars.com Synthetic methods that minimize waste are highly desirable. um-palembang.ac.id For anhydride synthesis, this involves moving away from stoichiometric reagents that generate significant byproducts. acs.org One-pot syntheses and multicomponent reactions are strategies that can improve atom economy by reducing intermediate purification steps and waste generation. rsc.org
The development of catalytic systems is crucial for enhancing the atom economy of anhydride synthesis. um-palembang.ac.id For instance, the use of catalytic amounts of triphenylphosphine oxide with oxalyl chloride provides an efficient method for synthesizing symmetric carboxylic anhydrides under mild conditions. acs.org While not yet specifically applied to this compound, such catalytic approaches represent a greener alternative to traditional methods. acs.org
The selection of reagents and solvents plays a significant role in the environmental impact of a chemical process. Green chemistry encourages the use of less hazardous and renewable materials. rsc.org In the context of anhydride synthesis, this means replacing toxic reagents and solvents with safer alternatives. acs.org
For example, the use of trichloroisocyanuric acid (TCCA) in the oxidative cross-coupling method is considered a greener alternative to some other oxidizing agents. sci-hub.se In terms of solvents, there is a growing interest in replacing chlorinated solvents like dichloromethane with more environmentally friendly options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME). Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as green solvent alternatives due to their low volatility, non-flammability, and biodegradability. gaspublishers.com The application of these green solvents in the synthesis of this compound could significantly reduce its environmental footprint.
Reaction Mechanisms and Transformations of 3 Chlorobenzoic Anhydride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for acid anhydrides, including 3-chlorobenzoic anhydride (B1165640). These reactions proceed via a common mechanism where a nucleophile attacks one of the electrophilic carbonyl carbons. This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling a carboxylate as the leaving group and resulting in the acylated nucleophile. libretexts.org
The esterification of alcohols using 3-chlorobenzoic anhydride is a classic example of nucleophilic acyl substitution. The study of the kinetics and thermodynamics of this process is crucial for optimizing reaction conditions to maximize ester yield.
Kinetics: The rate of esterification is influenced by several factors, including the concentration of the reactants, temperature, and the presence of a catalyst. Generally, the reaction follows second-order kinetics, being first-order with respect to the anhydride and first-order with respect to the alcohol. organic-chemistry.org The rate law can be expressed as:
Rate = k[this compound][Alcohol]
The rate constant, k, is temperature-dependent, as described by the Arrhenius equation. Kinetic studies, often monitored using techniques like chromatography, allow for the determination of activation energy (Ea), which is the minimum energy required for the reaction to occur. organic-chemistry.org
Thermodynamics: The esterification reaction is a reversible process that eventually reaches equilibrium. pearson.com The thermodynamic feasibility and the position of the equilibrium are described by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH – TΔS. researchgate.net
Enthalpy (ΔH): This represents the heat change during the reaction. Esterification is typically an exothermic process.
Entropy (ΔS): This reflects the change in disorder. The reaction of an anhydride with an alcohol results in two product molecules (an ester and a carboxylic acid) from two reactant molecules, leading to a relatively small change in entropy.
Equilibrium Constant (K): The equilibrium constant indicates the extent of the reaction at equilibrium. pearson.com For esterification, it provides a measure of the maximum achievable yield under specific conditions.
A conceptual data table for a typical kinetic and thermodynamic study of an anhydride esterification is shown below.
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Rate Order (Anhydride) | The exponent of the anhydride concentration in the rate law. | 1 |
| Rate Order (Alcohol) | The exponent of the alcohol concentration in the rate law. | 1 |
| Activation Energy (Ea) | The minimum energy required for the reaction to proceed. | Varies with substrate and conditions |
| Enthalpy Change (ΔH) | The heat of reaction. | Negative (Exothermic) |
| Entropy Change (ΔS) | The change in system disorder. | Slightly positive or near zero |
| Gibbs Free Energy (ΔG) | Indicates spontaneity of the reaction. | Negative (Spontaneous) |
The reaction of this compound with primary or secondary amines yields N-substituted 3-chlorobenzamides. This amidation follows the general addition-elimination mechanism of nucleophilic acyl substitution. google.com
The mechanism proceeds in two key steps:
Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate containing a negatively charged oxygen and a positively charged nitrogen.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and a 3-chlorobenzoate (B1228886) anion is expelled as a good leaving group. A final proton transfer from the nitrogen to a base (such as another amine molecule or the carboxylate byproduct) neutralizes the product, yielding the stable amide and 3-chlorobenzoic acid.
This process is generally efficient, as amines are typically more nucleophilic than alcohols. The formation of amides from acid anhydrides is a widely used transformation in organic synthesis. google.com
The rate of acyl transfer from this compound can be significantly enhanced by catalysts. These catalysts operate by increasing the electrophilicity of the anhydride or by providing an alternative, lower-energy reaction pathway.
Nucleophilic Catalysis: Tertiary amines, most notably 4-dimethylaminopyridine (B28879) (DMAP), are highly effective nucleophilic catalysts for acylation reactions. google.com The mechanism involves the initial attack of DMAP on the anhydride to form a highly reactive N-acylpyridinium intermediate (in this case, a 3-chlorobenzoyl-pyridinium salt). This intermediate is much more susceptible to attack by a subsequent nucleophile (like an alcohol) than the original anhydride. The high reactivity is due to the positive charge on the pyridine (B92270) ring, which makes the acyl group exceptionally electrophilic. google.com
Catalyst Selectivity: Interestingly, different catalysts can exhibit selectivity for different anhydrides in a mixture. In a competitive reaction between isobutyric anhydride and m-chlorobenzoic anhydride, a chiral phosphine (B1218219) catalyst was found to selectively activate the m-chlorobenzoic anhydride, favoring the formation of the corresponding chlorobenzoate ester by a ratio of 18:1. researchgate.net Conversely, using a chiral DMAP-derived catalyst, the activation of isobutyric anhydride was favored, highlighting the ability to tune reaction selectivity through careful catalyst choice. researchgate.net
Mechanistic Studies of Amidation
Carbon-Carbon Bond Forming Reactions
While often used in nucleophilic acyl substitution, this compound can also serve as an acylating agent in reactions that form new carbon-carbon bonds.
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. In this reaction, this compound can acylate an aromatic ring, such as benzene (B151609) or its derivatives, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃).
The mechanism involves several steps:
Formation of the Electrophile: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride and to the bridging oxygen atom. This complexation polarizes the C-O bonds and facilitates the cleavage of the molecule to generate a highly electrophilic acylium ion (the 3-chlorobenzoyl cation, [3-ClC₆H₄CO]⁺). This ion is stabilized by resonance.
Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Rearomatization: A weak base, such as the [AlCl₃(OOCR)]⁻ complex, removes a proton from the carbon atom that bears the new acyl group. This restores the aromaticity of the ring, yielding the final product, 3-chloro-1-phenylmethanone (3-chlorobenzophenone), and regenerating the catalyst.
A significant advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents over-acylation.
| Aromatic Substrate | Acylating Agent | Catalyst | Product Yield | Reference |
|---|---|---|---|---|
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 94% | |
| Toluene | Acetic Anhydride | FeCl₃·6H₂O | 85% | |
| Mesitylene | Acetic Anhydride | FeCl₃·6H₂O | 91% | |
| Chlorobenzene | Chlorobenzoyl Chloride | AlCl₃ | 96% |
Electrochemistry offers an alternative method for inducing C-acylation reactions. In these processes, an electron transfer from a cathode (or a chemical reductant like magnesium metal) initiates the reaction. While specific studies on this compound are not prevalent, the general mechanism can be applied.
A plausible mechanism for the electroreductive C-acylation of a suitable substrate (e.g., an activated alkene) in the presence of this compound would be:
Electron Transfer: The substrate undergoes a one-electron reduction at the cathode to form a highly reactive anion radical.
Nucleophilic Attack: This anion radical then acts as a carbon-centered nucleophile, attacking one of the carbonyl carbons of this compound.
Intermediate Formation and Further Reduction: This attack generates a tetrahedral intermediate which, after departure of the 3-chlorobenzoate leaving group, could undergo a second electron transfer to form a dianionic species that is subsequently protonated during workup to yield the final acylated product.
This method allows for the formation of C-C bonds under conditions that are often milder than traditional methods and can be applied to substrates that might be incompatible with strong Lewis acids.
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation with Benzene Derivatives)
Transition Metal-Catalyzed Processes
Transition metal catalysis provides powerful tools for the functionalization of stable molecules like aryl anhydrides. Through mechanisms involving oxidative addition, decarbonylation, and reductive elimination, catalysts based on palladium, rhodium, and other metals can transform this compound into a variety of valuable chemical compounds.
A robust method for the synthesis of internal alkynes involves the palladium-catalyzed decarbonylative alkynylation of aryl anhydrides. researchgate.netnih.gov This process extends the utility of decarbonylative cross-coupling to readily available and bench-stable aryl anhydrides, which have demonstrated higher reactivity compared to other carboxylic acid derivatives like esters and amides. nih.govnsf.gov
The reaction is effectively promoted by a catalytic system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine ligand such as XantPhos, with 4-dimethylaminopyridine (DMAP) acting as a nucleophilic additive. nih.govnsf.gov The transformation proceeds via a decarbonylative Sonogashira alkynylation pathway. nsf.gov The general applicability of this method allows for the coupling of various aryl anhydrides with a broad range of terminal alkynes, including those with both electron-donating and electron-withdrawing groups, as well as functional groups like fluoro and chloro substituents. nsf.gov
The reaction demonstrates excellent functional group tolerance and provides a practical route to internal alkynes, which are crucial intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. researchgate.netnsf.gov
Table 1: Key Features of Palladium-Catalyzed Decarbonylative Alkynylation of Aryl Anhydrides
| Feature | Description | Reference |
| Catalyst System | Pd(OAc)₂ / XantPhos | nih.govnsf.gov |
| Additive | DMAP (nucleophilic additive) | nih.govnsf.gov |
| Reaction Type | Decarbonylative Sonogashira Alkynylation | nsf.gov |
| Substrate | Aryl Anhydrides (e.g., this compound) | researchgate.netnsf.gov |
| Reactivity | Higher than esters, amides, and carboxylic acids | nih.govnsf.gov |
| Key Advantage | Broad substrate scope and excellent functional group tolerance | nih.govnsf.gov |
Rhodium complexes have emerged as efficient catalysts for the decarbonylative borylation of aryl anhydrides, providing a direct route to valuable arylboronate esters. nih.gov This method offers advantages over some palladium-catalyzed systems, including lower reaction temperatures and shorter reaction times. nih.gov
A notable system employs Wilkinson's catalyst, Rh(PPh₃)₃Cl, in a base-free environment to convert aryl anhydrides into arylboronate esters. nih.gov This process involves the cleavage of the C(O)-O bond and subsequent formation of a C-B bond. nih.gov Research has shown that under these rhodium-catalyzed conditions, anhydrides exhibit greater reactivity than corresponding carboxylic acids, amides, and esters. nih.gov
While rhodium catalysts are effective for thioesters, enabling a two-step decarboxylative borylation of aromatic carboxylic acids, their application to anhydrides like this compound presents a more direct pathway. nih.govd-nb.info The resulting arylboronate esters are versatile intermediates, widely used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nsf.gov
In a related palladium-catalyzed approach, this compound was successfully converted to its corresponding arylboronate ester. nsf.gov This palladium-catalyzed reaction utilized a Pd(OAc)₂/dppb (1,4-bis(diphenylphosphino)butane) system and proceeded in high yield, showcasing the compatibility of the chloro-substituent in such transformations. nsf.govorganic-chemistry.org
Beyond palladium and rhodium, other transition metals have been explored for their catalytic activity in anhydride transformations. Nickel catalysts, for instance, have been successfully employed in decarbonylative reactions. A nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols has been developed, and nickel catalysis has also been used for the decarbonylative borylation of aroyl fluorides. researchgate.netnsf.gov
Furthermore, rhodium complexes like chlorotris(triphenylphosphine)rhodium(I) have been shown to catalyze the conversion of benzoic anhydrides into fluorenones and biphenyls. lookchem.com This transformation proceeds through a different pathway than the decarbonylative cross-coupling reactions, involving intramolecular cyclization. When a mixture of two different benzoic anhydrides, such as benzoic anhydride and m-chlorobenzoic anhydride, is used, the reaction yields not only the symmetrically substituted fluorenones but also the "mixed" monochlorofluorenone isomers. lookchem.com This suggests an equilibrium mixture where mixed anhydrides are formed, leading to asymmetrically substituted products. lookchem.com
Structure Reactivity Relationships in 3 Chlorobenzoic Anhydride Chemistry
Electronic Effects of the meta-Chloro Substituent on Reactivity
The presence of a chlorine atom at the meta-position of the benzene (B151609) rings is a critical determinant of the reactivity of 3-chlorobenzoic anhydride (B1165640). The chloro substituent exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. quora.comuomustansiriyah.edu.iq This effect involves the pulling of electron density away from the aromatic ring and, consequently, from the carbonyl carbons.
This withdrawal of electron density makes the carbonyl carbons more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The increased electrophilicity enhances the anhydride's reactivity in acylation reactions compared to unsubstituted benzoic anhydride. cymitquimica.com For instance, in reactions with nucleophiles like alcohols or amines, the rate is generally accelerated because the partial positive charge on the carbonyl carbon is intensified, facilitating the initial nucleophilic attack. libretexts.orgyoutube.com
While chlorine also possesses an electron-donating resonance effect (+R effect) via its lone pairs, this effect primarily influences the ortho and para positions. In the meta position, the resonance effect on the carbonyl group is negligible. Therefore, the reactivity of 3-chlorobenzoic anhydride is dominated by the strong inductive electron withdrawal, making it more reactive than benzoic anhydride. quora.com This principle is also observed in related peroxyacids, where the addition of an electron-withdrawing group like chlorine to the benzene ring makes the reagent more reactive. masterorganicchemistry.com
The following table summarizes the electronic effects of the chloro substituent:
| Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Chlorine's high electronegativity pulls electron density from the benzene ring and carbonyl centers. | Increases the electrophilicity of the carbonyl carbons, making the anhydride more reactive towards nucleophiles. |
| Resonance Effect (+R) | Chlorine's lone pairs can donate electron density to the ring. | Minimal at the meta position, therefore has a negligible impact on the reactivity of the carbonyl groups. |
Steric Hindrance Effects on Reaction Pathways and Selectivity
Steric hindrance refers to the influence of the spatial arrangement of atoms on reaction rates and pathways. In this compound, the chloro substituent is positioned at the meta-carbon, which is one carbon removed from the point of substitution (the carbonyl group). Compared to an ortho-substituted analogue (e.g., 2-chlorobenzoic anhydride), the steric bulk of the chlorine atom in the meta position has a less direct impact on the accessibility of the carbonyl carbons to incoming nucleophiles. nih.gov
However, steric factors can still play a role, particularly in reactions involving bulky nucleophiles or catalysts. numberanalytics.com While the meta-positioning does not typically prevent reactions, it can influence the regioselectivity in certain contexts. For instance, in metal-catalyzed C-H functionalization reactions involving substituted benzoic acids, meta-substituents can direct the reaction to specific positions due to steric reasons, preventing di-substituted products that might occur with less hindered substrates. nih.gov
In palladium-catalyzed reactions, it has been observed that while ortho-substituted benzoic acids may react more slowly due to steric hindrance, meta-substituted acids often provide good yields. nih.govrsc.org The sensitivity to steric hindrance is highly dependent on the specific reaction conditions and the nature of the catalyst and substrate. nih.govnsf.gov For example, some palladium-catalyzed borylation reactions show that ortho-substituted anhydrides have comparable reactivity to unhindered ones, suggesting the catalytic cycle can overcome some steric challenges. nsf.gov
The table below outlines the general steric considerations:
| Position of Substituent | General Steric Effect on Carbonyl Group | Example Consequence |
| ortho | High steric hindrance, can significantly slow down reactions by blocking access to the carbonyl carbon. | Lower yields or slower reaction rates compared to meta or para isomers. nih.gov |
| meta | Moderate to low direct steric hindrance at the reaction center. | Generally good reactivity; can influence regioselectivity in certain catalyzed reactions. nih.govrsc.org |
| para | Negligible direct steric hindrance on the carbonyl group. | Reactivity is primarily governed by electronic effects. |
Influence of the Carboxylate Leaving Group Stability
Nucleophilic acyl substitution reactions of anhydrides proceed via an addition-elimination mechanism. fiveable.mesaskoer.ca The rate of these reactions is significantly influenced by the ability of the leaving group to depart from the tetrahedral intermediate. libretexts.org In the case of this compound, the leaving group is the 3-chlorobenzoate (B1228886) anion.
The stability of this leaving group is crucial. A more stable leaving group (which is a weaker base) will lead to a more reactive carboxylic acid derivative. pressbooks.pub The electron-withdrawing chloro substituent at the meta position stabilizes the negative charge of the departing carboxylate anion through its -I effect. uomustansiriyah.edu.iq This stabilization makes the 3-chlorobenzoate anion a better leaving group than the unsubstituted benzoate (B1203000) anion.
The order of reactivity for carboxylic acid derivatives is directly related to the leaving group's ability: Acid Chlorides > Acid Anhydrides > Esters > Amides. fiveable.mepressbooks.pub The 3-chlorobenzoate leaving group is a key reason why this compound is a reactive and effective acylating agent. cymitquimica.com
Quantitative Structure-Activity Relationships (QSAR) and Linear Free-Energy Relationships (e.g., Hammett Equation Applicability)
Quantitative structure-activity relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. lkouniv.ac.in A cornerstone of QSAR is the Hammett equation, a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orggndu.ac.in
The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted (parent) reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent. It measures the sensitivity of the reaction to substituent effects. wikipedia.org
This equation is highly applicable to reactions involving derivatives of benzoic acid, including the hydrolysis or aminolysis of this compound. For the chloro substituent in the meta position, the Hammett sigma constant (σ_meta) has a positive value, reflecting its electron-withdrawing nature.
| Substituent | Position | Hammett Sigma (σ) Value | Electronic Effect |
| -Cl | meta | +0.37 | Electron-withdrawing |
| -Cl | para | +0.23 | Electron-withdrawing |
| -H | - | 0.00 | Reference |
| -NO₂ | meta | +0.71 | Strongly electron-withdrawing |
| -CH₃ | meta | -0.07 | Weakly electron-donating |
Note: Values are representative and may vary slightly between sources.
A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups because a negative charge is built up (or a positive charge is lost) in the transition state. wikipedia.org For nucleophilic acyl substitution on this compound, a positive ρ value would be expected. By plotting log(k/k₀) against σ for a series of substituted anhydrides, a linear relationship (a Hammett plot) can often be obtained, providing insight into the reaction mechanism. memphis.edu Deviations from linearity can suggest a change in the reaction mechanism or the presence of significant steric effects. memphis.edu
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is fundamental to verifying the identity of 3-Chlorobenzoic anhydride (B1165640) by probing the interactions of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 3-Chlorobenzoic anhydride, spectra are typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic region of the spectrum for this compound is complex due to the symmetrical nature of the molecule and the electronic effects of the chloro and carbonyl substituents. sci-hub.se A study reported the following chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). sci-hub.se
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.11 | Singlet (s) | - | 2H | Aromatic Protons |
| 8.04 | Doublet (d) | 7.8 | 2H | Aromatic Protons |
| 7.69 | Doublet (d) | 8.1 | 2H | Aromatic Protons |
| 7.52 | Triplet (t) | 7.9 | 2H | Aromatic Protons |
Table 1: ¹H NMR Data for this compound in CDCl₃. sci-hub.se
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound shows signals for the carbonyl carbon and the six unique carbons of the aromatic rings. sci-hub.se
| Chemical Shift (δ, ppm) | Assignment |
| 161.0 | Carbonyl Carbon (C=O) |
| 135.2 | Aromatic Carbon |
| 134.9 | Aromatic Carbon |
| 131.5 | Aromatic Carbon |
| 130.3 | Aromatic Carbon |
| 128.8 | Aromatic Carbon |
| 127.4 | Aromatic Carbon |
Table 2: ¹³C NMR Data for this compound in CDCl₃. sci-hub.se
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays key absorption bands that confirm its structure. sci-hub.se The most prominent features are the two strong carbonyl (C=O) stretching bands, which are characteristic of an acid anhydride. sci-hub.se
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3071 | Aromatic C-H Stretch |
| 1792 | C=O Symmetric Stretch |
| 1730 | C=O Asymmetric Stretch |
| 1573 | Aromatic C=C Stretch |
| 1471 | Aromatic C=C Stretch |
| 1235 | C-O-C Asymmetric Stretch |
| 1044 | C-O-C Symmetric Stretch |
| 739 | C-Cl Stretch |
Table 3: Key FT-IR Absorption Bands for this compound. sci-hub.se
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) mode, the molecule is fragmented, providing a unique pattern that acts as a molecular fingerprint. The NIST WebBook provides mass spectral data for this compound. nist.gov The molecular formula is C₁₄H₈Cl₂O₃, with a molecular weight of approximately 295.12 g/mol . nist.govcymitquimica.comchemeo.com The mass spectrum exhibits a molecular ion peak (M⁺) and several characteristic fragment ions.
The fragmentation pattern is dominated by the cleavage of the anhydride linkage. Key observed fragments include:
m/z 139/141: This corresponds to the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺), which is often the base peak. The two peaks appear in an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
m/z 111: This results from the loss of a carbonyl group (CO) from the 3-chlorobenzoyl cation. nist.gov
| m/z Value | Proposed Fragment Ion |
| 294/296/298 | Molecular Ion [C₁₄H₈Cl₂O₃]⁺ |
| 139/141 | 3-Chlorobenzoyl cation [C₇H₄ClO]⁺ (Base Peak) |
| 111 | [C₆H₄Cl]⁺ |
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. ej-eng.org The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and carbonyl groups. uobabylon.edu.iq The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl groups. The presence of the chlorine substituent and the carbonyl groups on the benzene (B151609) ring constitutes a chromophore that absorbs in the ultraviolet region. While specific experimental spectra for this compound are not detailed in the provided research, similar aromatic anhydrides typically exhibit strong absorption maxima below 300 nm.
Mass Spectrometry (e.g., Electron Ionization)
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating components of a mixture and for quantifying the amount of a specific substance.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. oup.com this compound is amenable to GC analysis, as noted by the NIST database. nist.gov In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the differential partitioning of the analyte between the two phases.
For a compound like this compound, a capillary column with a dimethylpolysiloxane or similar mid-polarity stationary phase would be suitable. Detection is often achieved using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (GC-MS). onlinescientificresearch.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound and its related acidic counterparts. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Detailed research findings indicate that effective separation can be achieved on a C18 column. sigmaaldrich.comtandfonline.com A typical method involves a mobile phase consisting of a mixture of an aqueous component, often with an acid additive like phosphoric acid or trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724). sigmaaldrich.comsielc.com The acidic component of the mobile phase helps to suppress the ionization of the carboxyl groups of any corresponding acid impurity, ensuring good peak shape and retention. Detection is commonly performed using a UV detector, with wavelengths set around 220-230 nm, where the benzoic acid derivatives exhibit strong absorbance. sigmaaldrich.comugm.ac.iduoa.gr
While specific operational parameters for this compound are not extensively published, methods developed for its parent compound, 3-chlorobenzoic acid, and other benzoic acid derivatives provide a strong foundational methodology. tandfonline.comsielc.com These methods are designed to separate the acid from other components, a principle that extends to the analysis of the anhydride, which may hydrolyze back to the carboxylic acid under certain conditions. researchgate.net The analysis of mixtures containing various anhydrides and carboxylic acids has been successfully achieved using RP-HPLC with an acetonitrile-water solvent system, demonstrating the technique's capability to resolve these closely related compounds in a single run. researchgate.net
Table 1: Representative HPLC Conditions for Analysis of Related Benzoic Acid Derivatives
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Newcrom R1 | sielc.com | |
| Mobile Phase | A: 10mM TFA in water; B: 10mM TFA in acetonitrile (70:30) | sigmaaldrich.com |
| Acetonitrile, Water, and Phosphoric Acid | sielc.com | |
| Flow Rate | 1.0 mL/min | sigmaaldrich.comlongdom.org |
| Column Temperature | 30 °C | sigmaaldrich.com |
| Detection | UV at 220 nm | sigmaaldrich.com |
| Injection Volume | 10 µL | sigmaaldrich.comugm.ac.id |
X-ray Diffraction Studies for Solid-State Structures (e.g., Related Benzoic Acid Derivatives)
Studies on 3-chlorobenzoic acid have revealed its co-crystallization behavior with various organic bases, forming structures characterized as cocrystals or molecular salts. mdpi.comresearchgate.net In these structures, the arrangement is stabilized by a network of non-covalent interactions, including hydrogen bonding and, occasionally, halogen bonding. researchgate.net For instance, in a cocrystal formed between 3-chlorobenzoic acid and 4-amino-2-chloropyridine, the acid and base pairs are held together by hydrogen bonds involving the carboxylic acid's OH group and the pyridine's nitrogen atom. mdpi.com
The crystal structure of benzoic acid itself is characterized by centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.net This dimeric motif is common among many carboxylic acids. The investigation of various substituted benzoic acids shows that the nature and position of the substituent can influence the crystal packing. rsc.orgrsc.org The structural parameters obtained from XRD, such as bond lengths and angles, provide definitive evidence of proton transfer states in acid-base complexes. mdpi.com
Table 2: Crystallographic Data for a Related 3-Chlorobenzoic Acid Co-crystal
| Parameter | 4,4'-sulfonyldipyridine - 3-chlorobenzoic acid (1:1) | Source(s) |
|---|---|---|
| Formula | C₂₄H₁₈Cl₂N₂O₆S | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| Unit Cell a (Å) | 40.493(1) | researchgate.net |
| Unit Cell b (Å) | 4.9579(1) | researchgate.net |
| Unit Cell c (Å) | 12.6964(3) | researchgate.net |
| Unit Cell β (°) | 105.242(3) | researchgate.net |
| Volume (ų) | 2459.3 | researchgate.net |
| Temperature (K) | 296 | researchgate.net |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Decomposition Studies of Related Compounds)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and decomposition profile of chemical compounds. longdom.org TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. longdom.org This data reveals the temperatures at which degradation processes occur and the extent of mass loss at each stage.
While specific TGA data for this compound is limited, studies on related materials such as benzoic acid and halogenated polymers provide valuable context. The thermal decomposition of benzoic acid itself has been studied, with major products being carbon dioxide and benzene, indicating decarboxylation at elevated temperatures (above 400 °C). researchgate.net The decomposition mechanism can involve both molecular and radical pathways. researchgate.net
For halogenated compounds, TGA coupled with other techniques like Fourier Transform Infrared Spectroscopy (TG-FTIR) can identify the gaseous products evolved during decomposition. researchgate.net In studies of halogenated polyester (B1180765) resins, decomposition was observed to proceed in multiple steps, with the evolution of compounds like phthalic anhydride and other aromatic species at specific temperatures. researchgate.net Such analyses are critical for understanding the thermal breakdown pathways, which for this compound would likely involve the scission of the anhydride linkage and potential decarboxylation or other reactions involving the chlorinated phenyl ring. The presence of chlorine could influence the decomposition mechanism, potentially leading to the formation of halogenated byproducts. acs.org
Table 3: General Decomposition Data for Related Compound Classes
| Compound Class | Technique | Key Observations | Source(s) |
|---|---|---|---|
| Benzoic Acid | Pyrolysis | Main products are CO₂ and Benzene. | researchgate.net |
| Decomposition occurs at temperatures of 475-499 °C. | researchgate.net | ||
| Halogenated Polyesters | TG-FTIR | Multi-step degradation. | researchgate.net |
| Emission of anhydrides (e.g., phthalic anhydride) at ~330 °C. | researchgate.net | ||
| General Catalysts | TGA | Determines thermal stability and decomposition patterns. | longdom.org |
Applications and Synthetic Utility of 3 Chlorobenzoic Anhydride in Complex Molecule Synthesis
Versatile Building Block for Aromatic Esters and Amides
As a derivative of 3-chlorobenzoic acid, the anhydride (B1165640) is a potent acylating agent for the formation of ester and amide bonds. alibaba.comacs.org Acid anhydrides are generally more reactive than their corresponding carboxylic acids for these transformations, reacting readily with nucleophiles like alcohols and amines under relatively mild conditions. libretexts.org The reaction produces the desired ester or amide along with a molecule of 3-chlorobenzoic acid as a byproduct, which can often be easily removed. This method avoids the often harsh conditions of direct acid-catalyzed esterification and the need to first convert the carboxylic acid to a more reactive acid chloride. acs.org
The use of aromatic carboxylic anhydrides, including derivatives like 3-chlorobenzoic anhydride, is a cornerstone of modern esterification strategies, particularly in reactions requiring high selectivity. In the synthesis of complex molecules with multiple hydroxyl groups, regioselectivity—the ability to acylate one hydroxyl group over another—is crucial. Mixed anhydrides, which can be formed in situ from this compound and another carboxylic acid, are particularly useful in this regard. researchgate.net The differential reactivity of the two carbonyl groups in the mixed anhydride allows for the preferential transfer of one acyl group over the other. For instance, in the Yamaguchi esterification, a mixed anhydride is formed which, in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), selectively transfers the less sterically hindered acyl group to an alcohol. researchgate.net
Stereoselective esterification, the preferential formation of one stereoisomer over another, is critical in pharmaceutical synthesis where a specific enantiomer or diastereomer is often the active compound. masterorganicchemistry.com Chiral auxiliaries or catalysts are employed to control the stereochemical outcome. While specific studies detailing the use of this compound in widely recognized named stereoselective reactions are not abundant in literature, the principles of kinetic resolution using anhydrides are well-established. In a kinetic resolution, a racemic mixture of alcohols is reacted with a sub-stoichiometric amount of an acylating agent, like an anhydride, in the presence of a chiral catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically-enriched alcohol from the esterified product. Aromatic anhydrides are effective reagents in these transformations.
Table 1: Representative Esterification Reactions Using Aromatic Anhydrides
| Reactant 1 (Nucleophile) | Acylating Agent System | Catalyst | Product Type | Selectivity | Ref. |
| Secondary Alcohol | Benzoic Anhydride / Aliphatic Carboxylic Silyl Ester | TiCl₂(ClO₄)₂ | Aliphatic Ester | Regioselective | |
| Primary/Secondary Alcohol | 4-Chlorobenzoic Palmitic Anhydride (Mixed) | Zinc Oxide | Palmitic Ester | Regioselective | researchgate.netbenthamdirect.com |
| Racemic Secondary Alcohol | Benzoic Anhydride | Asymmetric Catalyst | Optically Active Ester | Stereoselective (Kinetic Resolution) | |
| Aliphatic Carboxylic Acid | 3,5-Bis(trifluoromethyl)benzoic Anhydride | TiCl₂(ClO₄)₂ | Mixed Anhydride for Ester Synthesis | N/A | researchgate.net |
The formation of the amide bond is arguably one of the most important reactions in medicinal chemistry, forming the backbone of peptides and proteins. acs.org Acid anhydrides are effective reagents for this transformation. acs.org They serve as "activated" forms of carboxylic acids, readily reacting with the amino group of an amino acid or peptide to form a new peptide bond. core.ac.uk This reaction is typically faster and cleaner than methods that directly couple a carboxylic acid and an amine, which can be complicated by acid-base neutralization. core.ac.uk
This compound can be used in a "mixed anhydride method" for peptide synthesis. In this approach, the C-terminal protected amino acid is reacted with this compound (or more commonly, its corresponding acid chloride is used to generate a mixed anhydride in situ) to form a highly reactive mixed anhydride. This activated species is then immediately treated with the N-terminal protected amino acid or peptide, which attacks the activated carbonyl to form the desired peptide bond. The choice of the anhydride is critical to minimize side reactions, such as the formation of the undesired amide from the "wrong" half of the anhydride. The electron-withdrawing nature of the chloro-substituent in this compound can influence the reactivity of the mixed anhydride's carbonyl centers. acs.orgresearchgate.net While many modern peptide coupling reagents have been developed, the mixed anhydride method remains a classic and useful strategy. acs.org A mixed anhydride of 3-chlorobenzoic acid and di-1-pyrrolidinylphosphinic acid has been noted as an intermediate in the synthesis of certain drugs. ontosight.ai
Regioselective and Stereoselective Esterification
Precursor for Nitrogen- and Oxygen-Containing Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen. Its primary role is to introduce a 3-chlorobenzoyl group into a molecule, which can then undergo intramolecular cyclization to form the heterocyclic ring. This strategy is particularly effective for constructing fused ring systems like isoindolinones (nitrogen-containing) and isobenzofuranones (oxygen-containing). researchgate.net
The general synthetic route involves the reaction of this compound with a suitable nucleophile. For example, a Friedel-Crafts acylation of an aromatic compound with this compound can yield a 2-aroyl-3'-chlorobenzoic acid. If the aromatic substrate has an ortho-substituent that can participate in a ring-closing reaction, subsequent cyclization can lead to complex heterocyclic structures. More directly, intermediates derived from 3-chlorobenzoic acid can be cyclized. For instance, 2-formyl-6-chlorobenzoic acid esters, which can be derived from 3-chlorobenzaldehyde, exist in equilibrium with their cyclic tautomer, a substituted 3-hydroxyisobenzofuranone. researchgate.net Similarly, related amides can cyclize to form isoindolinones. organic-chemistry.orgresearchgate.net These heterocycles are common structural motifs in biologically active compounds and functional materials. researchgate.netgoogle.com
Table 2: Examples of Heterocyclic Scaffolds Accessible from Substituted Benzoic Acid Precursors
| Precursor Type | Heterocyclic Product | Key Transformation | Ref. |
| 2-Formyl-6-chlorobenzoic Acid Ester | 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one | Intramolecular Cyclization (Tautomerism) | researchgate.net |
| 2-Carboxybenzaldehyde | N-Substituted Isoindolinone | Reductive C-N Coupling / Intramolecular Amidation | organic-chemistry.org |
| 2-Iodobenzamide | 3-Methyleneisoindolin-1-one | Copper-Catalyzed Coupling and Cyclization | researchgate.net |
| Tetrachlorophthalic Anhydride | 3,3,4,5,6,7-Hexachloro-1-[3H]-isobenzofuranone | Chlorination | google.com |
Intermediate in the Synthesis of Sympathomimetic Drug Precursors (via Acylated Products)
Sympathomimetic drugs are substances that mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine. nih.gov Many of these drugs, including the widely known ephedrine (B3423809) and its derivatives, are structurally characterized by a phenethylamine (B48288) skeleton with a hydroxyl group at the beta-position to the amino group. unodc.org
The chemical modification of these precursors is a key strategy for developing new drug candidates or for certain synthetic pathways. research-solution.com Acylation of the hydroxyl or amino group is a common transformation. This compound can be used as an acylating agent to introduce a 3-chlorobenzoyl group onto the precursor molecule. For example, the hydroxyl group of ephedrine can be acylated by an acid anhydride to form an ester. google.com
This acylation serves multiple purposes. It can act as a protecting group, masking the hydroxyl functionality to allow for selective reaction at other sites on the molecule. Subsequently, the ester can be hydrolyzed to regenerate the hydroxyl group. Alternatively, the acylated product itself could be an intermediate in a multi-step synthesis where the ester is transformed or eliminated. For instance, in some illicit syntheses of methamphetamine from ephedrine, acylation of the hydroxyl group is the first step, followed by reduction to remove the oxygen functionality entirely. google.com While this highlights a specific illegal application, the underlying chemical principle—acylation as a key intermediate step—is a fundamental concept in legitimate pharmaceutical synthesis for modifying the structure and properties of drug precursors. research-solution.comqut.edu.au Chloroephedrine itself, an intermediate in some of these syntheses, has been shown to possess sympathomimetic properties. nih.gov
Utility in the Synthesis of Functionalized Organic Materials and Agrochemicals
The utility of this compound and its parent acid extends into the realms of materials science and agrochemistry. ontosight.ailookchem.com Its derivatives are used as building blocks for high-performance polymers, dyes, and pesticides. alibaba.comontosight.ai
In materials science, 3-chlorobenzoic acid is incorporated into the synthesis of certain polymers and copolymers to impart desirable properties such as thermal stability and specific mechanical characteristics. alibaba.com These polymers can find applications in coatings, adhesives, and other industrial products. alibaba.com The anhydride is also a precursor for pigments. For example, related chlorinated phthalic anhydrides are key starting materials for isoindolinone pigments, which are valued for their excellent heat stability and lightfastness, making them suitable for high-quality paints and plastics. google.com
In the field of agrochemicals, 3-chlorobenzoic acid and its derivatives are intermediates in the production of herbicides and pesticides. lookchem.comontosight.ai The presence of the chlorine atom is often crucial for the biological activity of the final product. For example, 3-chlorobenzoic acid is a known intermediate in the synthesis of various agrochemicals. lookchem.com Furthermore, 3-chlorophthalic anhydride, a closely related compound, is used to synthesize dye intermediates like 2-benzoyl-3-chlorobenzoic acid. patsnap.com The ability to use this compound to introduce the 3-chlorobenzoyl moiety is a valuable tool for chemists developing new, effective, and targeted agricultural products. ontosight.ai
Table 3: Applications in Materials and Agrochemicals
| Application Area | Compound/Intermediate | Starting Material | Purpose/Product Class | Ref. |
| Agrochemicals | Various Pesticides/Herbicides | 3-Chlorobenzoic Acid | Active Ingredient Intermediate | lookchem.comontosight.ai |
| Materials Science | Polymers / Copolymers | 3-Chlorobenzoic Acid | Monomer for materials with specific mechanical properties | alibaba.com |
| Pigments | Isoindolinone Pigments | Tetrachloro Phthalic Anhydride | High-performance colorants for paints and plastics | google.com |
| Dye Intermediates | 2-Benzoyl-3-chlorobenzoic acid | 3-Chlorophthalic Anhydride | Intermediate for dye synthesis | patsnap.com |
| Pharmaceuticals/Agrochemicals | General Intermediates | Benzoic acid, 3-chloro-, anhydride with di-1-pyrrolidinylphosphinic acid | Intermediate for drugs and pesticides | ontosight.ai |
Future Directions and Emerging Research in 3 Chlorobenzoic Anhydride Chemistry
Development of Highly Selective and Catalytic Asymmetric Transformations
The development of methods to achieve high levels of stereocontrol is a central theme in modern organic synthesis. For acylating agents like 3-chlorobenzoic anhydride (B1165640), this translates to the creation of catalytic asymmetric transformations that can generate enantioenriched products, which are crucial building blocks for pharmaceuticals and other bioactive molecules.
Recent progress has been made in the nickel-catalyzed asymmetric radical three-component difunctionalizations of alkenes, which can utilize chloro-substituted benzoic anhydrides. rsc.org One notable development is the enantioselective three-component reductive alkylacylation of alkenes, which provides access to structurally complex α-amino ketones. rsc.org In these systems, a chiral ligand, such as a biimidazoline (BiIm) ligand, in conjunction with a nickel catalyst, enables the enantioselective coupling of an amine-containing reagent, an alkene, and an anhydride. rsc.org These reactions demonstrate good functional group tolerance, leaving functionalities like aryl chlorides intact for subsequent transformations. rsc.org
Another significant area is the catalytic kinetic resolution of racemic alcohols. Helically chiral nucleophilic catalysts, such as those based on a poly(quinoxaline-2,3-diyl) (PQX) scaffold, have been successfully employed for the kinetic resolution of secondary alcohols using m-chlorobenzoic anhydride. acs.org These polymer-based catalysts exhibit high activity and selectivity at remarkably low loadings (e.g., 0.01 mol %), yielding highly enantioenriched alcohols. acs.org A key innovation in this area is the use of "chirality-switchable" catalysts, where a single catalyst can be induced by a solvent to adopt either a right- or left-handed helical structure, allowing for the selective preparation of either enantiomer of the product from a single catalyst source. acs.org
Dynamic kinetic asymmetric transformations (DyKAT) represent another powerful strategy, combining in-situ racemization of a starting material with a stereoselective reaction to convert a racemate into a single enantiomer of the product. researchgate.net Organocatalysis, using small organic molecules to mimic the activation mechanisms of enzymes, is a growing field within DyKAT and holds promise for future applications involving anhydrides. researchgate.net
Table 1: Examples of Asymmetric Transformations Involving Chlorobenzoic Anhydrides
| Transformation Type | Catalyst System | Anhydride Substrate | Key Finding | Reference |
| Three-Component Reductive Alkylacylation | NiBr₂·diglyme / Chiral BiIm Ligand | 4-Chlorobenzoic Anhydride | Provides modular access to enantioenriched α-amino ketones from readily available electrophiles. rsc.org | rsc.org |
| Kinetic Resolution of Secondary Alcohols | Helical Poly(quinoxaline-2,3-diyl) Catalyst | m-Chlorobenzoic Anhydride | Achieves high enantiomeric excess (>99% ee) with very low catalyst loading (0.01 mol%) and features a "chirality-switchable" catalyst. acs.org | acs.org |
| Enantioselective Acylation of Silyl Ketene Acetals | Arylpyrrolidino Thiourea (B124793) / 4-Pyrrolidinopyridine | Acyl Fluoride (generated from 3-Chlorobenzoic Acid) | Represents the first example of enantioselective thiourea anion-binding catalysis with fluoride, generating α,α-disubstituted butyrolactones. harvard.edu | harvard.edu |
Exploration of Novel Reagents and Catalyst Systems for Enhanced Reactivity
Beyond asymmetric catalysis, research is actively pursuing new reagents and catalysts to broaden the synthetic utility of 3-chlorobenzoic anhydride. This includes developing milder and more efficient methods for its formation and discovering new catalytic cycles that enable unprecedented transformations.
One approach focuses on the synthesis of the anhydride itself. Novel metal-free oxidative cross-coupling reactions have been developed to produce symmetrical and mixed anhydrides from aldehydes or benzylic alcohols. sci-hub.se This methodology converts the starting material into its corresponding acyl chloride in situ, which is then reacted with a carboxylic acid to form the anhydride. sci-hub.se Another efficient method involves the use of triphenylphosphine (B44618) oxide (TPPO) and oxaloyl chloride to catalyze the formation of anhydrides from carboxylic acids under mild and neutral conditions. acs.org This system proceeds through a highly reactive phosphonium (B103445) intermediate, and studies show that electron-withdrawing groups on the starting carboxylic acid, such as the chloro group in 3-chlorobenzoic acid, result in slightly lower yields compared to electron-donating groups due to reduced nucleophilicity. acs.org
New catalytic transformations are also being explored. Rhodium compounds have been shown to catalytically convert benzoic anhydrides into fluorenones and biphenyls at high temperatures. lookchem.com This demonstrates reactivity beyond simple acylation, proceeding through a proposed phenyl-rhodium complex intermediate. lookchem.com Furthermore, a "waste-re-use" protocol has been cleverly designed where the byproduct of an oxidation reaction using meta-chloroperoxybenzoic acid (m-CPBA), which is 3-chlorobenzoic acid, is not discarded. Instead, it is activated in situ with a carbodiimide (B86325) to form a mixed anhydride, which then serves as the acylating agent in a subsequent kinetic resolution, showcasing an innovative approach to atom economy.
Table 2: Novel Reagent and Catalyst Systems for Anhydride Chemistry
| System/Methodology | Reagents | Application | Key Feature | Reference |
| Oxidative Cross-Coupling | Aldehydes/Alcohols, TCCA, NEt₃, DMAP | Anhydride Synthesis | Metal-free synthesis of symmetrical and mixed anhydrides from readily available starting materials. sci-hub.se | sci-hub.se |
| Catalytic Dehydration | Carboxylic Acid, TPPO, (COCl)₂ | Anhydride Synthesis | Highly efficient synthesis under mild, neutral conditions, driven by a reactive phosphonium intermediate. acs.org | acs.org |
| Catalytic Conversion | Benzoic Anhydrides, Rhodium Complexes | Fluorenone/Biphenyl Synthesis | Novel C-C bond-forming reactions catalyzed by rhodium, expanding reactivity beyond acylation. lookchem.com | lookchem.com |
| "Waste-Re-use" Protocol | m-CPBA (oxidant), Carbodiimide | In Situ Mixed Anhydride Formation | Utilizes the 3-chlorobenzoic acid byproduct from an oxidation as a precursor for an acylating agent in a subsequent step. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages for modern synthesis. rsc.org Its superior heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and potential for automation and scalability make it an ideal platform for reactions involving reactive species like this compound. rsc.orgacs.org
The integration of anhydride chemistry into multistep flow systems is a key area of future development. Such platforms allow for the telescoping of reaction sequences, where the product of one step is immediately used as the substrate in the next without isolation or purification. rsc.org For instance, a multistep flow synthesis of the pharmaceutical mesalazine has been developed starting from 2-chlorobenzoic acid, a close analog of the 3-chloro isomer. chemrxiv.org This process integrates hazardous nitration, high-temperature hydrolysis, and catalytic hydrogenation steps, all monitored in real-time by various Process Analytical Technology (PAT) tools like NMR, UV/vis, and IR spectroscopy. chemrxiv.org This level of integration and control demonstrates the power of flow chemistry to enhance process understanding and efficiency. chemrxiv.org
Advanced flow platforms may also utilize solid-supported reagents or catalysts. A "catch-react-release" strategy, for example, involves immobilizing a reagent on a solid support packed into a column. A stream containing a second reagent is then passed through the column to "catch" it and effect a transformation. Subsequent streams containing different reagents can then be introduced to perform further reactions before the final product is "released." This approach is highly amenable to automation and could be adapted for syntheses where this compound is used to acylate a substrate bound to a solid support.
Table 3: Potential Applications of Flow Chemistry in this compound Synthesis
| Flow Chemistry Concept | Description | Relevance to this compound | Reference |
| Enhanced Safety & Control | The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation. acs.org | Safely perform potentially exothermic acylation reactions or handle hazardous intermediates used in anhydride synthesis. rsc.orgacs.org | rsc.orgacs.org |
| Multistep Synthesis & Automation | Linking multiple reaction steps in a continuous sequence with integrated purification and real-time analysis (PAT). chemrxiv.org | Enables automated, multi-step sequences starting from 3-chlorobenzoic acid or using its anhydride for acylation, followed by subsequent transformations. chemrxiv.org | chemrxiv.org |
| Solid-Supported Synthesis | Using reagents or catalysts immobilized on a solid support (e.g., a monolith) within a flow reactor. | A "catch-react-release" strategy could be employed where a substrate is immobilized, acylated by a stream of this compound, and then further modified. |
Advanced Computational Design of New Anhydride-Based Reactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new experiments. uq.edu.au For this compound, computational methods are poised to accelerate the discovery of new reactions and catalysts.
High-level ab initio calculations are crucial for establishing accurate thermochemical data, which underpins the reliability of computational models. Methods like G3(MP2) theory have been used to determine fundamental properties such as the standard molar enthalpies of formation for chlorobenzoic acids. acs.org This data is essential for accurately calculating reaction energies, transition state barriers, and equilibria, thereby guiding the selection of viable reaction pathways. acs.org
Computational studies are frequently used to investigate complex reaction mechanisms. uq.edu.au By modeling potential transition states and intermediates, researchers can gain insight into factors controlling reactivity and selectivity. For example, in designing new catalysts for asymmetric transformations involving this compound, density functional theory (DFT) calculations can be used to model the catalyst-substrate interactions and predict which catalyst variant will provide the highest enantioselectivity.
Furthermore, computational tools are being used to explore new areas of chemical space. Fragment-based drug discovery, for instance, uses computational analysis of 3-D molecular shapes, often visualized with principal moments of inertia (PMI) plots, to design novel molecular fragments. whiterose.ac.uk A similar design philosophy can be applied to reaction development, where computational screening could identify new reaction partners or catalyst structures that are predicted to react favorably with this compound, guiding synthetic efforts toward unexplored but promising transformations. In silico analysis can also predict properties like toxicity, which is valuable for designing safer reagents and processes. researchgate.net
Table 4: Applications of Computational Chemistry in Anhydride Research
| Computational Method | Application | Relevance to this compound | Reference |
| Ab Initio Theory (e.g., G3(MP2)) | Calculation of Thermochemical Data | Provides accurate enthalpies of formation for 3-chlorobenzoic acid, crucial for predicting reaction energetics and equilibria. acs.org | acs.org |
| Density Functional Theory (DFT) | Mechanistic Investigation | Elucidates reaction pathways and transition state structures to understand and predict reactivity and stereoselectivity in catalyzed reactions. uq.edu.au | uq.edu.au |
| 3-D Shape Analysis (PMI Plots) | Design of New Molecules/Reactions | Guides the design of new reactions and derivatives based on the this compound scaffold to explore novel chemical space. whiterose.ac.uk | whiterose.ac.uk |
| In Silico Toxicity Prediction | Safety and Environmental Assessment | Predicts the potential toxicity of reactants, intermediates, and products, aiding in the design of safer chemical processes. researchgate.net | researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers accurately determine the solubility of 3-chlorobenzoic anhydride in various solvents for experimental design?
- Methodological Answer : Solubility measurements can be conducted using a static equilibrium method within a temperature range of 283.15 K to 328.15 K. The process involves saturating the solvent with the compound under controlled agitation, followed by gravimetric or spectroscopic analysis of the supernatant. The modified Apelblat equation is recommended for correlating experimental data due to its high accuracy in modeling temperature-dependent solubility trends .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., anhydride C=O stretching at ~1800 cm⁻¹) and high-performance liquid chromatography (HPLC) to assess purity. For quantitative analysis, acid-base back titration can be employed to detect residual acidity, though potential errors from side reactions (e.g., hydrolysis) must be accounted for through blank corrections .
Q. What purification strategies are effective for this compound when contaminated with isomers or byproducts?
- Methodological Answer : Fractional crystallization in solvents like methyl acetate or acetonitrile (based on solubility differences) is optimal. Solvent selection should align with temperature-dependent solubility data, and iterative recrystallization cycles can enhance purity. Monitor progress via melting point analysis and differential scanning calorimetry (DSC) to verify phase transitions .
Advanced Research Questions
Q. How can researchers model the thermodynamic properties of this compound dissolution to optimize reaction conditions?
- Methodological Answer : Calculate dissolution thermodynamics (ΔH, ΔS, ΔG) using the van’t Hoff equation and experimental solubility data. The modified Apelblat equation provides Gibbs energy changes, while the λh equation accounts for non-ideal solvent interactions. These models help predict solubility maxima and guide solvent selection for reactions requiring high anhydride concentrations .
Q. What methodologies are effective in analyzing experimental errors when quantifying functionalization efficiency in this compound-based polymers?
- Methodological Answer : For grafted polymers, use acid-base titration to determine unreacted anhydride groups, but apply error correction for hydrolysis interference. Cross-validate with spectroscopic techniques (e.g., NMR integration of grafted vs. free anhydride peaks). Statistical tools like propagation of uncertainty analysis should quantify error margins in grafting ratios .
Q. How can enzymatic acetylation approaches be adapted for reactions involving this compound in solvent-free systems?
- Methodological Answer : Immobilized lipases (e.g., Lipozyme TL IM) can catalyze acyl transfer in solvent-free conditions. Optimize molar ratios of reactants (e.g., 1:2 anhydride-to-substrate) and temperature (40–60°C) to balance reaction rate and enzyme stability. Monitor conversion via FTIR or GC-MS to track ester formation .
Q. What strategies mitigate side reactions during nucleophilic acylations using this compound?
- Methodological Answer : Control moisture rigorously (e.g., molecular sieves, inert atmosphere) to prevent hydrolysis. Use aprotic solvents (e.g., THF, DCM) and catalytic bases (e.g., DMAP) to enhance reaction specificity. Kinetic studies under varying temperatures and stoichiometries can identify conditions minimizing dimerization or Cl⁻ displacement byproducts .
Data-Driven Research Considerations
- Contradictions in Evidence : While solubility models like the Apelblat equation are widely validated for chlorinated anhydrides , enzymatic acetylation data (e.g., from acetic anhydride studies) may not directly apply to this compound due to steric and electronic differences. Experimental validation is critical .
- Critical Gaps : Limited evidence exists on the compound’s stability under prolonged storage or photolytic conditions. Accelerated aging studies with HPLC monitoring are advised for long-term experimental planning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
